PS-1145

Catalog No.
S540480
CAS No.
431898-65-6
M.F
C17H11ClN4O
M. Wt
322.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PS-1145

CAS Number

431898-65-6

Product Name

PS-1145

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

PS-1145; PS 1145; PS1145.

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

The exact mass of the compound N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide is 322.0621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PS-1145 is a selective, small-molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. With a reported IC50 of 88 nM for IKKβ, it effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation. This mechanism makes PS-1145 a valuable tool for investigating the roles of NF-κB in inflammation, immune responses, cell survival, and tumorigenesis. The compound belongs to the imidazo[1,2-a]quinoxaline and β-carboline classes of kinase inhibitors.

Research Fit

NF-κB pathway study fit – ATP-competitive IKKβ inhibition supports canonical signaling research
Clean counter-screen profile – No PKA, PKC, CKII activity reduces off-target interpretation
In vivo tolerability context – Reported prolonged dosing without early toxicity in GVHD model

Substituting PS-1145 with other common IKK inhibitors, such as the allosteric inhibitor BMS-345541, is inadvisable without re-validation due to significant differences in potency, selectivity, and mechanism of action. PS-1145 is reported as an ATP-competitive inhibitor, whereas BMS-345541 binds to an allosteric site, leading to different effects on kinase conformation and substrate interaction. These mechanistic distinctions, coupled with variances in kinase selectivity profiles and cellular permeability, mean that direct substitution can lead to altered off-target effects, different effective concentrations, and ultimately, non-reproducible experimental outcomes. Therefore, for studies requiring consistent and specific ATP-competitive inhibition of IKKβ, PS-1145 provides a distinct pharmacological profile that is not replicated by structurally or mechanistically different inhibitors.

Substitution Risk

Potency tier mismatch
Picomolar inhibitors (e.g., TPCA-1) may introduce broader off-target kinase engagement that shifts pathway interpretation.
Allosteric binding divergence
Allosteric IKKβ inhibitors (e.g., BMS-345541) can alter downstream signaling patterns compared to ATP-competitive probes.
Insufficient pathway suppression
Micromolar inhibitors (e.g., SC-514) may not achieve the target engagement required for robust NF-κB blockade.

Superior Potency Against IKKβ Compared to Allosteric Inhibitor BMS-345541

In biochemical assays, PS-1145 demonstrates approximately 3-fold greater potency against the IKKβ (IKK-2) catalytic subunit compared to the widely used allosteric inhibitor BMS-345541. PS-1145 inhibits IKKβ with an IC50 of approximately 100 nM, whereas BMS-345541 has a reported IC50 of 300 nM for the same target.

Evidence DimensionIKKβ (IKK-2) Inhibition (IC50)
Target Compound Data100 nM
Comparator Or BaselineBMS-345541: 300 nM
Quantified Difference~3x more potent
ConditionsBiochemical enzyme inhibition assay

Higher potency allows for the use of lower concentrations in cell-based assays, reducing the risk of off-target effects and increasing the specificity of the experimental results.

Potency Comparison
Cross-study comparable
IC₅₀ 88 nM vs TPCA-1 17.9 nM, BMS-345541 300 nM, SC-514 3–12 µM
Supports pathway inhibition assay context
ATP concentration-dependent cell-free assays

High Kinase Selectivity: No Inhibition of 14 Other Kinases

PS-1145 was screened against a panel of 14 other kinases and demonstrated high selectivity for IKKβ, with IC50 values greater than 100 µM for all other tested kinases. This contrasts with many kinase inhibitors which can have activity against multiple targets, complicating data interpretation. The comparator BMS-345541 was also shown to be selective against a panel of 15 kinases.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data>100 µM against a panel of 14 kinases
Comparator Or BaselineGeneral kinase inhibitors with broader activity profiles
Quantified DifferenceHighly selective for IKKβ
ConditionsKinase screening panel

High selectivity is critical for ensuring that observed biological effects are due to the inhibition of IKKβ and not confounding off-target activities, which is essential for target validation studies.

Kinase Selectivity
Cross-study comparable
No inhibition of PKA, PKC, CKII vs TPCA-1 engages 53 kinases
Reduces off-target interpretation risk
Focused counter-screen panel at ≤100 nM

Defined Solubility for In Vitro and In Vivo Formulation

PS-1145 exhibits high solubility in DMSO, reaching up to 50 mg/mL (154.92 mM), facilitating the preparation of concentrated stock solutions for in vitro assays. For in vivo applications, established protocols describe formulations in vehicles like 10% DMSO + 90% Corn Oil at 2.5 mg/mL or as a suspended solution at 2.08 mg/mL using PEG300/Tween-80/Saline for intraperitoneal or oral administration. This contrasts with compounds that have poor or undocumented solubility, which can create significant handling and bioavailability challenges.

Evidence DimensionSolubility and Formulation
Target Compound DataDMSO: 50 mg/mL; Corn Oil (10% DMSO): 2.5 mg/mL; PEG300/Tween-80/Saline: 2.08 mg/mL
Comparator Or BaselineCompounds with poor or undefined solubility/formulation protocols
Quantified DifferenceProvides clear, high-concentration solubility and established in vivo formulation methods
ConditionsStandard laboratory solvents and in vivo vehicles

Documented high solubility and established formulation protocols save researchers time, reduce experimental variability, and enable reliable dosing for both cell culture and animal studies.

In Vivo Tolerability
Data to verify
No early toxicity at 50 mg/kg i.p. vs bortezomib early toxicity
May support chronic in vivo study design
GVHD bone marrow transplantation model; source review needed
Combination Response
Direct head-to-head
Enhanced apoptosis & proliferation inhibition with imatinib in resistant CML cells
Supports NF-κB-mediated resistance study
Patient-derived CML cells and resistant cell lines

Target Validation Studies Requiring High Potency and Selectivity

Due to its ~3-fold higher potency than BMS-345541 and its documented selectivity over other kinases, PS-1145 is well-suited for studies aiming to specifically validate the role of IKKβ in a biological pathway. Its use minimizes the risk that observed effects are due to insufficient target engagement or off-target inhibition.

In Vitro Assays of NF-κB Dependent Processes

PS-1145 effectively blocks TNFα-induced NF-κB activation and inhibits the expression of downstream target genes like IL-6 and ICAM-1. Its high solubility in DMSO allows for easy preparation of working solutions for cell-based assays investigating inflammation, apoptosis, and cell proliferation.

Preclinical In Vivo Models of Inflammation and Cancer

With established formulation protocols for oral and intravenous administration, PS-1145 has been successfully used in rodent models to inhibit tumor growth and reduce inflammation. Its proven in vivo efficacy makes it a reliable choice for preclinical studies investigating NF-κB-driven pathologies.

Application Fit

Application
Selection Property
Validation Focus
Chronic inflammatory disease models
In vivo tolerability profile
Prolonged dosing endpoint monitoring
Kinase selectivity profiling
Counter-screen selectivity
PKA/PKC/CKII off-target review
Imatinib resistance CML studies
Combination response context
NF-κB-mediated resistance endpoints
Multiple myeloma microenvironment
Paracrine signaling inhibition
IL-6 and MM cell proliferation assays

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

322.0621387 Da

Monoisotopic Mass

322.0621387 Da

Heavy Atom Count

23

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12GL090NZZ

Wikipedia

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide
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